molecular formula C16H19NO3 B15064628 Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate CAS No. 685902-89-0

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate

Cat. No.: B15064628
CAS No.: 685902-89-0
M. Wt: 273.33 g/mol
InChI Key: SVCBWTLHNBMQEI-UHFFFAOYSA-N
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Description

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate is a chemical compound with the molecular formula C16H19NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate typically involves the reaction of 5-(hydroxymethyl)naphthalene-2-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The hydroxymethyl group may also participate in biochemical reactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate is unique due to the presence of both the naphthalene ring and the carbamate group, which confer distinct chemical and biological properties.

Properties

CAS No.

685902-89-0

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)naphthalen-2-yl]carbamate

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-13-7-8-14-11(9-13)5-4-6-12(14)10-18/h4-9,18H,10H2,1-3H3,(H,17,19)

InChI Key

SVCBWTLHNBMQEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CC=C2)CO

Origin of Product

United States

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